molecular formula C16H17N3O4S B2983701 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034583-68-9

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No. B2983701
CAS RN: 2034583-68-9
M. Wt: 347.39
InChI Key: ABFGDGGXYKEQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate. Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .


Molecular Structure Analysis

The compound is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .


Chemical Reactions Analysis

The compound is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Scientific Research Applications

Anticancer Research

Compounds containing the 2,3-Dihydrobenzofuran moiety have shown significant cell growth inhibitory effects in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The unique structure of our compound may offer new avenues for targeted cancer therapy with potentially fewer side effects.

Antioxidant Development

Analogues of tocopherols with 2,3-Dihydrobenzofuran structures have been synthesized and show promise as polyfunctional antioxidants . This suggests that our compound could be explored for its antioxidant properties in pharmaceutical or nutraceutical applications.

Synthetic Chemistry

The presence of aryl bromides in related compounds allows for further elaboration via traditional transition-metal catalyzed coupling reactions . This indicates that our compound could be valuable in synthetic chemistry for constructing complex molecules.

Quantum Chemical Studies

Density Functional Theory (DFT) studies have been conducted on related compounds to understand their spectroscopic and structural properties . Our compound could similarly be studied to explore its quantum chemical aspects.

Drug Design

Given that some benzofuran derivatives are known to possess stimulant properties , there is potential for our compound to be investigated in the design of new pharmacological agents.

Safety And Hazards

The compound is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . It’s likely that it can apply under the federal analogue act if used for human consumption as it is an analog of Methylenedioxypyrovalerone .

properties

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-24(21,14-1-2-15-12(9-14)4-8-22-15)19-7-3-13(11-19)23-16-10-17-5-6-18-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFGDGGXYKEQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

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